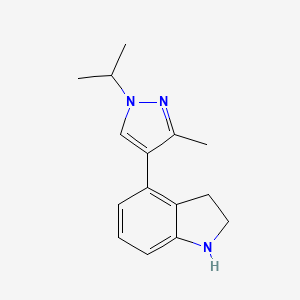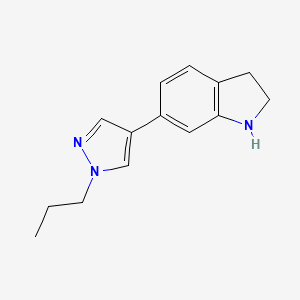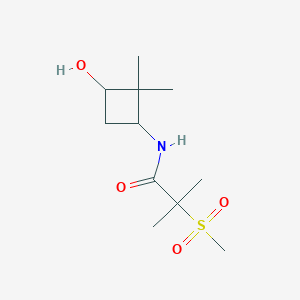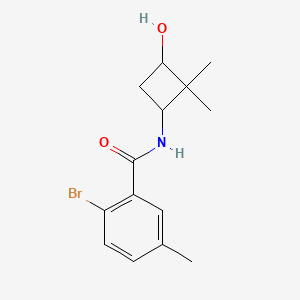
3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDP or benzoic acid derivative and has a molecular formula of C14H12BrNO4S.
作用機序
The mechanism of action of 3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid involves the inhibition of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding results in the disruption of the kinase activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibitory effect on protein kinase CK2. This inhibition has been shown to result in the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis in various cancer cell lines. BDP has also been found to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2).
実験室実験の利点と制限
One of the main advantages of using 3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid in lab experiments is its selectivity towards protein kinase CK2. This selectivity allows for the specific inhibition of CK2 without affecting other kinases, resulting in a more accurate study of CK2-related signaling pathways. However, one of the limitations of using BDP is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the study of 3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid. One area of interest is the development of more potent and selective inhibitors of protein kinase CK2 based on the structure of BDP. Another direction is the investigation of the role of CK2 in various diseases, such as cancer and inflammation, and the potential therapeutic applications of CK2 inhibitors. Additionally, the use of BDP as a chemical probe in the study of other protein kinases and signaling pathways is also an area of future research.
合成法
The synthesis of 3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid involves several steps. The starting material is 4-bromo-3-nitrobenzoic acid, which is treated with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3,6-dihydro-2H-pyridine-1-sulfonic acid under basic conditions to obtain the final product, this compound.
科学的研究の応用
3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid has been widely studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a chemical probe to study the role of protein kinases in cellular signaling pathways. BDP has been used as a selective inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4S/c13-10-8-9(12(15)16)4-5-11(10)19(17,18)14-6-2-1-3-7-14/h1-2,4-5,8H,3,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNSLKAPJFZNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol](/img/structure/B6644432.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
![2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid](/img/structure/B6644436.png)
![3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B6644444.png)
![2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6644453.png)

![2-[1-[(5-Fluoro-2-methoxyphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6644469.png)

![2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine](/img/structure/B6644495.png)
![5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid](/img/structure/B6644528.png)
![5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6644531.png)



